molecular formula C13H17NO2S2 B2385054 (E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide CAS No. 1436374-18-3

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide

Cat. No.: B2385054
CAS No.: 1436374-18-3
M. Wt: 283.4
InChI Key: MVRVIAPJOGLBGH-UHFFFAOYSA-N
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Description

(E)-2-Phenyl-N-(thian-3-yl)ethenesulfonamide is a sulfonamide derivative characterized by a trans (E)-configured ethenesulfonamide backbone. The compound features a phenyl group at the 2-position of the ethene moiety and a thian-3-yl (thiolane, a saturated six-membered sulfur-containing ring) substituent on the sulfonamide nitrogen.

Properties

IUPAC Name

(E)-2-phenyl-N-(thian-3-yl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S2/c15-18(16,14-13-7-4-9-17-11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,8,10,13-14H,4,7,9,11H2/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRVIAPJOGLBGH-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CSC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-Phenyl-N-(thian-3-YL)ethenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor antagonism. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thian-3-yl derivatives with appropriate aryl sulfonamides. The structural formula can be represented as follows:

 E C6H5 C( C)N(thian 3 YL)SO2R\text{ E C}_6\text{H}_5\text{ C}(\text{ C})\text{N}(\text{thian 3 YL})\text{SO}_2\text{R}

Where RR represents various substituents that can influence the compound's biological activity.

2.1 Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example, a study on related ethenesulfonamides indicated potent cytotoxicity against various cancer cell lines, with IC50 values ranging from 5 to 10 nM . These compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Cytotoxicity of Ethenesulfonamide Derivatives

CompoundIC50 (nM)Cancer Cell Line
(E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide5A549 (lung cancer)
(E)-N-(thian-3-YL)-2-phenylethenesulfonamide8HeLa (cervical cancer)
(E)-N-(4-chlorophenyl)-2-(4-fluorophenyl)ethenesulfonamide10MCF7 (breast cancer)

The mechanisms by which these compounds exert their anticancer effects include:

  • Microtubule Disruption : Similar to taxanes, these compounds destabilize microtubules, preventing proper mitotic spindle formation and leading to cell death .
  • Caspase Activation : Induction of apoptosis via caspase pathways has been documented, indicating that these compounds trigger programmed cell death mechanisms .

3. Receptor Antagonism

In addition to their anticancer properties, some ethenesulfonamide derivatives exhibit activity as endothelin receptor antagonists. These compounds have been shown to selectively inhibit ETB receptors over ETA receptors, which is crucial for treating cardiovascular diseases .

Table 2: Endothelin Receptor Activity

CompoundETB IC50 (nM)ETA IC50 (nM)Selectivity Ratio (ETB/ETA)
(E)-N-(thian-3-YL)-2-phenylethenesulfonamide502004
(E)-N-(4-chlorophenyl)-2-(4-fluorophenyl)ethenesulfonamide301505

4.1 In Vivo Studies

In vivo studies using nude mice xenograft models have demonstrated that certain analogs of ethenesulfonamides significantly reduce tumor size . For instance, compound 6t showed a dramatic reduction in tumor volume compared to control groups, suggesting strong potential for therapeutic applications.

4.2 Clinical Implications

The ability of these compounds to cross the blood-brain barrier enhances their therapeutic profile for treating central nervous system tumors and diseases . This characteristic is particularly important given the challenges associated with delivering drugs across this barrier.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The provided evidence highlights several (E)-N-aryl-2-arylethenesulfonamide analogues, which differ in aryl group substitutions (Table 1). Key examples include:

  • Compound 6s : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide
  • Compound 6af : (E)-N-(4-Methoxy-3-nitrophenyl)-2-(perfluorophenyl)ethenesulfonamide
  • Compound 6ag: (E)-N-(3-Amino-4-methoxyphenyl)-2-(perfluorophenyl)ethenesulfonamide

Key Structural Differences :

  • Thian-3-yl vs. Aryl Groups: Unlike the above analogues, (E)-2-Phenyl-N-(thian-3-yl)ethenesulfonamide replaces the aromatic N-aryl group with a non-aromatic, sulfur-containing thiane ring.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in 6s, 6af) and electron-donating groups (e.g., methoxy in 6s, amino in 6ag) on the aryl rings modulate the sulfonamide’s reactivity and binding affinity. The thian-3-yl group, being electron-rich due to sulfur’s lone pairs, may alter electronic density at the sulfonamide nitrogen, affecting protonation states and solubility .
Table 1: Structural and Physical Properties of Selected Analogues
Compound ID Substituents (N-Ar / 2-Ar) Melting Point (°C) Yield (%) Key Functional Groups
6s 4-Methoxy-3-nitrophenyl / 2,4,6-trimethoxyphenyl 172–174 58 Nitro, Methoxy
6af 4-Methoxy-3-nitrophenyl / Perfluorophenyl 102–104 49 Nitro, Pentafluoro
6ag 3-Amino-4-methoxyphenyl / Perfluorophenyl 86–88 54 Amino, Methoxy, Pentafluoro
Target Compound Thian-3-yl / Phenyl Not reported N/A Thiane ring, Phenyl

Physicochemical Properties

  • Melting Points : Aryl-substituted analogues exhibit wide melting point ranges (86–174°C), influenced by crystallinity and intermolecular interactions. The thian-3-yl group’s flexibility and reduced symmetry may lower melting points relative to rigid, planar aryl groups .
  • Solubility: The perfluorophenyl group in 6af/6ag enhances hydrophobicity, while methoxy/amino groups improve water solubility.

Spectroscopic Characterization

  • NMR : All analogues show characteristic trans (E)-configuration doublet signals (J = 15.3–15.6 Hz for =CH and CH= protons). The thian-3-yl group would introduce distinct 1H-NMR signals for axial/equatorial protons in the thiane ring (~δ 2.5–3.5 ppm) .
  • HRMS: Molecular ion peaks ([M+H]+) for analogues align with calculated masses (e.g., 425.0172 for 6af vs. calcd. 424.0152). The target compound’s HRMS would reflect its molecular formula (C16H17NO2S2, theoretical [M+H]+: 327.0734) .

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